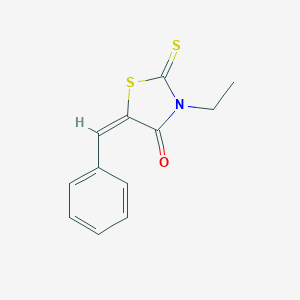

2-Benzylamino-thiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

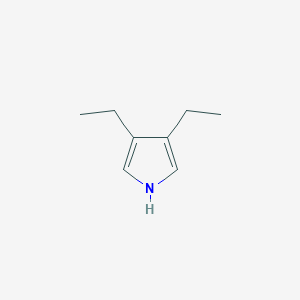

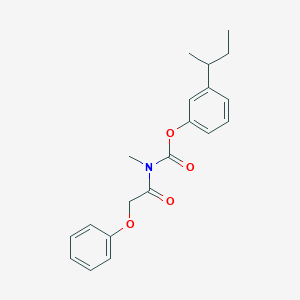

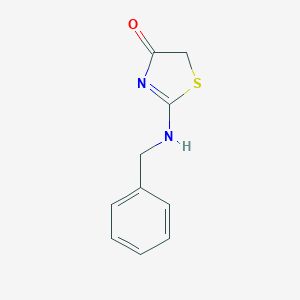

The synthesis of “2-Benzylamino-thiazol-4-one” derivatives involves various synthetic pathways. One such pathway involves the preparation of 2-(benzylamino)thiazol-4(5H)-one (16) from N-benzyl-2-chloroacetamide (15) via migratory cyclization .Molecular Structure Analysis

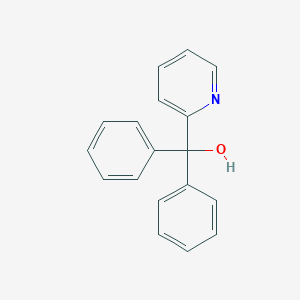

The molecular structure of “2-Benzylamino-thiazol-4-one” includes a total of 25 bonds. There are 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .Scientific Research Applications

Antimicrobial Activity

2-Benzylamino-thiazol-4-one derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in these compounds, is known for its efficacy against various bacterial strains. Researchers have synthesized various derivatives to enhance this activity and target resistant microbial strains .

Antiretroviral Therapy

Thiazole derivatives, including those with the 2-Benzylamino-thiazol-4-one structure, have shown promise in antiretroviral therapy. These compounds can inhibit key enzymes required for the replication of retroviruses, such as HIV, potentially leading to new treatments for viral infections .

Antifungal Applications

The antifungal properties of thiazole compounds make them valuable in the development of new antifungal drugs. 2-Benzylamino-thiazol-4-one derivatives can be designed to target specific fungal pathogens, offering an alternative to existing treatments and addressing drug resistance issues .

Anticancer Research

Thiazole derivatives are being explored for their anticancer properties. They can act as cytotoxic agents, targeting cancer cells while sparing healthy cells. The versatility of the thiazole ring allows for the creation of compounds that can be tailored to various types of cancer .

Anti-Inflammatory and Analgesic Effects

Research has indicated that thiazole derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes them potential candidates for the development of new anti-inflammatory drugs that could help manage pain and inflammation in conditions like arthritis .

Neuroprotective Agents

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Safety and Hazards

properties

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylamino-thiazol-4-one | |

CAS RN |

17385-69-2 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.